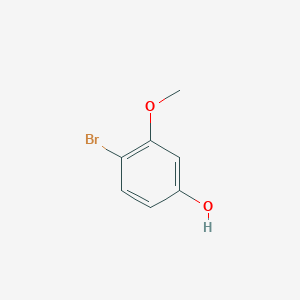

4-Bromo-3-methoxyphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406897. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-3-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDZUCNMZXCLJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20324513 | |

| Record name | 4-Bromo-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102127-34-4 | |

| Record name | 4-Bromo-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Bromo-3-methoxyphenol

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Bromo-3-methoxyphenol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral features, supported by established principles of NMR spectroscopy. We will delve into the causal relationships between the molecular structure and the observed chemical shifts and coupling constants, providing a framework for the structural elucidation of substituted phenolic compounds.

Introduction: The Structural Significance of this compound

This compound, with the chemical formula C₇H₇BrO₂, is a substituted aromatic compound of interest in various fields of chemical synthesis and medicinal chemistry.[1] The precise characterization of its molecular structure is paramount for its application and further derivatization. NMR spectroscopy stands as the most powerful tool for the unambiguous determination of its chemical structure in solution. This guide will meticulously dissect the ¹H and ¹³C NMR spectra, providing a self-validating protocol for its identification.

Experimental Protocol: NMR Data Acquisition

The NMR spectra referenced in this guide were acquired on a 400 MHz spectrometer for ¹H NMR and a 100 or 101 MHz spectrometer for ¹³C NMR.[2][3] Deuterated chloroform (CDCl₃) was used as the solvent, with tetramethylsilane (TMS) serving as the internal standard (δ = 0.00 ppm).[3][4]

Step-by-Step Data Acquisition:

-

Sample Preparation: A dilute solution of this compound is prepared in CDCl₃.

-

Instrumentation: A 400 MHz NMR spectrometer is utilized for acquiring the ¹H NMR spectrum, and a 100 or 101 MHz spectrometer is used for the ¹³C NMR spectrum.

-

¹H NMR Acquisition: Standard acquisition parameters are employed. A sufficient number of scans are averaged to obtain a high signal-to-noise ratio.

-

¹³C NMR Acquisition: Proton-decoupled mode is used to simplify the spectrum, resulting in single lines for each unique carbon atom.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (TMS).

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of this compound presents five distinct signals, corresponding to the five different types of protons in the molecule. The aromatic region, in particular, provides crucial information about the substitution pattern on the benzene ring.

Summary of ¹H NMR Data

| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |

| H-6 | 7.34 | Doublet (d) | 8.5 | 1H |

| H-2 | 6.45 | Doublet (d) | 2.7 | 1H |

| H-5 | 6.33 | Doublet of Doublets (dd) | 8.5, 2.7 | 1H |

| -OH | 4.99 | Singlet (s) | - | 1H |

| -OCH₃ | 3.85 | Singlet (s) | - | 3H |

Note: Data is compiled from multiple sources and slight variations in chemical shifts may be observed.[2][3]

Interpretation of the ¹H NMR Spectrum

The chemical shifts and coupling patterns are dictated by the electronic environment of each proton, which is influenced by the electron-donating methoxy (-OCH₃) and hydroxyl (-OH) groups, and the electron-withdrawing bromine (-Br) atom.

-

Aromatic Protons (H-2, H-5, H-6):

-

H-6 (δ 7.34): This proton is deshielded due to its position ortho to the electron-withdrawing bromine atom. It appears as a doublet with a coupling constant of J = 8.5 Hz, which is characteristic of ortho coupling with H-5.

-

H-2 (δ 6.45): This proton is shielded by the ortho hydroxyl and para methoxy groups, both of which are electron-donating. It appears as a doublet with a small coupling constant of J = 2.7 Hz, indicative of meta coupling with H-5.

-

H-5 (δ 6.33): This proton experiences shielding from the ortho methoxy group. Its signal is split into a doublet of doublets due to coupling with both H-6 (ortho coupling, J = 8.5 Hz) and H-2 (meta coupling, J = 2.7 Hz).

-

-

Hydroxyl Proton (-OH, δ 4.99): The phenolic proton appears as a broad singlet.[5] Its chemical shift can be variable and is dependent on concentration and temperature. The absence of coupling to other protons is typical for hydroxyl protons, which often undergo rapid chemical exchange.

-

Methoxy Protons (-OCH₃, δ 3.85): The three protons of the methoxy group are chemically equivalent and appear as a sharp singlet, as there are no adjacent protons to couple with.

Visualizing Proton Coupling

Caption: Coupling relationships of aromatic protons.

¹³C NMR Spectral Data Analysis

The proton-decoupled ¹³C NMR spectrum of this compound displays seven distinct signals, corresponding to the seven unique carbon atoms in the molecule.

Summary of ¹³C NMR Data

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-1 | 156.26 |

| C-3 | 156.83 |

| C-6 | 133.45 |

| C-2 | 108.62 |

| C-4 | 100.56 |

| C-5 | 102.32 |

| -OCH₃ | 56.30 |

Note: Data is compiled from multiple sources and slight variations in chemical shifts may be observed.[2][3]

Interpretation of the ¹³C NMR Spectrum

The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents and resonance effects.

-

Aromatic Carbons:

-

C-1 and C-3 (δ 156.26 and 156.83): These carbons are attached to the highly electronegative oxygen atoms of the hydroxyl and methoxy groups, respectively, causing them to be significantly deshielded and appear at the lowest field in the aromatic region.

-

C-6 (δ 133.45): This carbon is deshielded due to its proximity to the bromine atom.

-

C-2, C-4, and C-5 (δ 108.62, 100.56, and 102.32): These carbons are shielded. C-4, being directly attached to the bromine, shows a characteristic upfield shift due to the "heavy atom effect". C-2 and C-5 are shielded by the electron-donating effects of the hydroxyl and methoxy groups.

-

-

Methoxy Carbon (-OCH₃, δ 56.30): This aliphatic carbon appears in the expected upfield region for a methoxy group attached to an aromatic ring. The typical chemical shift for an aromatic methoxy carbon is around 55-60 ppm.[6][7]

Workflow for Spectral Interpretation

Caption: Logical workflow for NMR spectral analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed and unambiguous fingerprint of its molecular structure. The analysis of chemical shifts, integration, and coupling constants allows for the precise assignment of each proton and carbon atom. This guide serves as a comprehensive reference for the identification and characterization of this compound, underscoring the power of NMR spectroscopy in modern chemical research and development. The presented methodologies and interpretations are grounded in fundamental principles and can be extended to the structural elucidation of other substituted aromatic systems.

References

- 1. This compound | C7H7BrO2 | CID 347955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. compoundchem.com [compoundchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-3-methoxyphenol: Solubility and Melting Point Analysis

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 4-Bromo-3-methoxyphenol (CAS No: 102127-34-4), with a specialized focus on its solubility profile and melting point characteristics. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document moves beyond a simple recitation of data. It delves into the causality behind experimental methodologies, offering field-proven insights into the accurate determination of these fundamental parameters. By grounding our discussion in authoritative protocols and explaining the scientific rationale, we aim to equip the reader with the knowledge to confidently handle, characterize, and utilize this versatile chemical intermediate. All protocols are presented as self-validating systems, emphasizing the importance of instrument calibration and procedural integrity for generating reliable and reproducible results.

Introduction to this compound

This compound is a halogenated phenolic compound that serves as a valuable building block in organic synthesis. Its molecular structure, featuring a hydroxyl group, a methoxy group, and a bromine atom on a benzene ring, imparts a unique combination of reactivity and physicochemical properties. These characteristics make it a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty dyes.

An accurate understanding of its physical properties, particularly solubility and melting point, is a prerequisite for its effective application. These parameters govern critical aspects of process development, such as reaction solvent selection, purification strategies (e.g., recrystallization), formulation, and ensuring the purity and identity of synthesized materials. This guide provides both the established data for this compound and the detailed experimental frameworks for its empirical verification.

Physicochemical Properties

The core physicochemical data for this compound are summarized in the table below. It is crucial for researchers to recognize that values, especially for melting point, can exhibit slight variations between suppliers due to differences in residual impurities. Therefore, experimental verification is always recommended.

| Property | Value / Description | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 102127-34-4 | [2] |

| Molecular Formula | C₇H₇BrO₂ | [1] |

| Molecular Weight | 203.03 g/mol | [1] |

| Appearance | Off-white to white crystalline solid/powder | [3] |

| Melting Point | 75 - 82 °C (range varies by source) | [2][3] |

| Boiling Point | ~279.3 °C (Predicted) | [3] |

| pKa | 9.02 ± 0.18 (Predicted) | [3] |

Solubility Profile

The solubility of a compound is fundamental to its application in solution-phase chemistry. This compound's structure suggests it is a moderately polar molecule. The phenolic hydroxyl group can participate in hydrogen bonding, while the brominated aromatic ring provides lipophilic character.

Qualitative Solubility

Based on its structure and general chemical principles ("like dissolves like"), a qualitative solubility profile can be predicted. The compound is generally described as soluble in most organic solvents but insoluble in water.

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The solvent's hydroxyl group can effectively hydrogen-bond with the phenolic -OH and methoxy oxygen of the solute, facilitating dissolution. |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | Soluble | These solvents can accept hydrogen bonds and have large dipole moments, allowing them to solvate the polar functional groups of the molecule. |

| Non-polar / Low Polarity | Dichloromethane, Chloroform, Ethyl Acetate | Soluble to Moderately Soluble | The brominated aromatic ring contributes to van der Waals interactions with these solvents, enabling solubility despite the polar hydroxyl group. |

| Aqueous | Water | Insoluble / Slightly Soluble | The hydrophobic character of the large brominated benzene ring dominates over the hydrophilic nature of the single hydroxyl and methoxy groups, leading to poor aqueous solubility. |

Experimental Determination of Quantitative Solubility: A Self-Validating Protocol

For process optimization and formulation development, precise quantitative solubility data is indispensable. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility and provides a robust, self-validating workflow.[4]

Causality Behind the Method: This method is designed to ensure that the solvent is truly saturated with the solute at a specific temperature, representing a true thermodynamic equilibrium. Every step, from ensuring excess solid to equilibration time and precise quantification, is critical for accuracy.

Protocol:

-

Preparation: Add an excess amount of crystalline this compound to a known volume of the selected solvent in a sealed glass vial with a PTFE-lined cap. The presence of excess solid is visually confirmed and is essential to ensure saturation is achieved.

-

Equilibration: Place the vial in a temperature-controlled shaker or agitator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. This extended time allows the dissolution rate to equal the precipitation rate.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature for at least 2 hours. This step permits the undissolved solid to settle, leaving a clear, saturated supernatant.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE). Filtering is a critical step to prevent any undissolved microcrystals from being included in the sample, which would artificially inflate the measured concentration.

-

Quantification: Accurately dilute the filtered aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred technique due to its specificity and sensitivity. A calibration curve must be prepared using standards of known concentration to ensure accurate quantification.

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Melting Point Analysis

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow range (typically 0.5-1.0 °C). A depressed and broadened melting range is a reliable indicator of impurities.[5]

Authoritative Data

Commercial suppliers report the melting point of this compound in the range of 75 °C to 82 °C . This range accounts for minor variations in purity between batches.

Experimental Determination of Melting Point: A Self-Validating Protocol

Accurate melting point determination relies on careful sample preparation and a properly calibrated instrument. The capillary method is the standard technique recognized by most pharmacopeias.

Causality Behind the Method: The goal is to heat the sample slowly and uniformly, ensuring the temperature read by the thermometer is identical to the temperature of the sample. Rapid heating can cause the thermometer reading to lag behind the actual sample temperature, leading to erroneously high and broad melting ranges.

Protocol:

-

Instrument Calibration (Self-Validation Step):

-

Before any measurement, the accuracy of the melting point apparatus must be verified. This is achieved by measuring the melting points of certified reference standards with sharp, well-defined melting points that bracket the expected range of the sample.

-

Common standards include Vanillin (~81-83°C), Acetanilide (~114-116°C), and Caffeine (~235-238°C).[6][7]

-

If the measured values deviate from the certified values, a calibration adjustment must be performed according to the instrument's manual. This step ensures the trustworthiness of all subsequent measurements.

-

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered. Grinding the crystals with a mortar and pestle prevents poor heat transfer through the sample.

-

Tap the open end of a glass capillary tube into the powder. A small amount of sample will be forced into the tube.

-

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid tightly into the sealed end.[8] The final packed sample height should be no more than 2-3 mm to ensure uniform heating.[8]

-

-

Measurement:

-

Rapid Determination (Optional): For an unknown compound, a rapid heating (5-10 °C/min) can be performed on a preliminary sample to quickly find an approximate melting point.[9]

-

Accurate Determination: For the formal measurement, set the apparatus to heat rapidly to a temperature about 15-20 °C below the expected melting point.[9]

-

Then, decrease the heating rate to 1-2 °C per minute.[9] This slow ramp rate is critical for allowing the system to maintain thermal equilibrium.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Record the temperature at which the last solid crystal disappears (the completion of melting).

-

The two recorded values constitute the melting range. For a pure compound, this range should be narrow.

-

Caption: Experimental workflow for Capillary Melting Point determination.

Conclusion

This compound is a crystalline solid with a melting point consistently reported in the range of 75-82 °C. It exhibits good solubility in a variety of common organic solvents but is poorly soluble in water, characteristics that are critical for its use in synthetic chemistry. This guide has not only provided this key data but has also detailed the authoritative, self-validating experimental protocols required for its verification. For professionals in research and drug development, adherence to these robust methodologies for determining solubility and melting point is non-negotiable. It ensures the generation of accurate, reliable data, which forms the bedrock of successful process development, quality control, and scientific discovery.

References

- 1. This compound | C7H7BrO2 | CID 347955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 102127-34-4 [sigmaaldrich.com]

- 3. This compound CAS#: 102127-34-4 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. pharmatimesofficial.com [pharmatimesofficial.com]

- 7. pharmabeginers.com [pharmabeginers.com]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Electrophilic Bromination of 3-Methoxyphenol

Abstract

This technical guide provides a comprehensive examination of the electrophilic bromination of 3-methoxyphenol, a reaction of significant interest in the synthesis of pharmaceutical intermediates and fine chemicals. We delve into the underlying principles of electrophilic aromatic substitution, focusing on the synergistic and competitive directing effects of the hydroxyl and methoxy substituents. This document furnishes drug development professionals and research scientists with a robust theoretical framework, detailed experimental protocols, and critical analysis of reaction parameters that govern regioselectivity and yield. By integrating mechanistic insights with practical, field-proven methodologies, this guide serves as an authoritative resource for the controlled synthesis of brominated 3-methoxyphenol derivatives.

Introduction: The Strategic Importance of Halogenated Phenols

Brominated phenolic compounds are pivotal building blocks in organic synthesis. Their utility stems from the dual functionality of the hydroxyl group, which can be leveraged for ether or ester formation, and the bromine atom, which serves as a versatile handle for subsequent cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings[1]. The controlled, regioselective introduction of a bromine atom onto a phenol ring is therefore a critical transformation. 3-Methoxyphenol presents a particularly interesting substrate due to the presence of two distinct activating groups, a hydroxyl (-OH) and a methoxy (-OCH3), which influence the position of electrophilic attack. Understanding and controlling the outcome of this reaction is essential for the efficient synthesis of complex target molecules.

Mechanistic Underpinnings: Directing Effects in a Disubstituted System

The bromination of 3-methoxyphenol is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this reaction, an electrophile (in this case, an electrophilic bromine species, Br⁺) replaces a hydrogen atom on the aromatic ring[2]. The rate and regioselectivity of the reaction are dictated by the electronic properties of the substituents already present on the ring.

Activating and Directing Effects of -OH and -OCH3 Groups

Both the hydroxyl (-OH) and methoxy (-OCH3) groups are potent activating groups. They possess lone pairs of electrons on the oxygen atom that can be donated into the benzene ring's π-system through resonance (+M effect)[3][4]. This donation of electron density makes the ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene[4][5].

This resonance effect preferentially increases the electron density at the ortho and para positions relative to the substituent[3][6]. Consequently, both -OH and -OCH3 are classified as ortho, para-directors[2][7].

In 3-methoxyphenol, the situation is more complex:

-

The hydroxyl group at C1 directs incoming electrophiles to positions C2, C4, and C6.

-

The methoxy group at C3 directs incoming electrophiles to positions C2, C4, and C6.

Therefore, positions C2, C4, and C6 are all electronically activated. The hydroxyl group is generally considered a slightly stronger activating group than the methoxy group. The key to predicting the major product lies in analyzing the stability of the carbocation intermediate (the arenium ion or sigma complex) formed upon electrophilic attack at each potential site.

The Arenium Ion and Regiochemical Outcome

The rate-determining step in EAS is the attack of the electrophile on the aromatic ring to form a resonance-stabilized arenium ion[1]. The most stable arenium ion will be formed the fastest, leading to the major product.

For 3-methoxyphenol, attack at C4 is highly favored. This is because it is para to the strongly activating -OH group and ortho to the -OCH3 group. The resulting arenium ion is significantly stabilized by resonance contributors where the positive charge is delocalized onto the oxygen atoms of both substituents. Attack at C6, which is ortho to both groups, is also favorable. Attack at C2 is sterically hindered by the adjacent -OH and -OCH3 groups. Experimental evidence confirms that bromination typically yields a mixture of products, with substitution at C4 and C2 (or C6) being prominent[8].

Caption: Fig. 1: General Mechanism for Electrophilic Bromination

Experimental Protocol: Monobromination with N-Bromosuccinimide (NBS)

While elemental bromine (Br₂) can be used, it often requires careful control of conditions to avoid polybromination, especially in polar solvents[2][9]. N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine, making it an excellent choice for the controlled monobromination of activated phenols[8][10]. The following protocol is adapted from a verified synthetic procedure[8].

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 3-Methoxyphenol | 124.14 | 1.0 g | 8.055 |

| N-Bromosuccinimide (NBS) | 177.98 | 1.478 g | 8.055 |

| Tetrahydrofuran (THF) | - | 30 mL | - |

| Diethyl Ether | - | ~200 mL | - |

| Saturated Sodium Bicarbonate | - | 5 mL | - |

| Brine | - | 20 mL | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

| Hexanes/Ethyl Acetate | - | For chromatography | - |

Step-by-Step Procedure

-

Reaction Setup: To a solution of 3-methoxyphenol (1 g, 8.055 mmol) in tetrahydrofuran (30 mL) in a round-bottom flask, add N-bromosuccinimide (1.478 g, 8.055 mmol) in several portions at room temperature.

-

Reaction: Stir the resulting yellow reaction mixture at room temperature for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup (Quenching & Extraction): Add 5 mL of saturated sodium bicarbonate solution to quench the reaction. Extract the product with diethyl ether (2 x 100 mL).

-

Workup (Washing & Drying): Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash chromatography (silica gel) using a gradient of 10-30% ethyl acetate in hexanes. This will separate the isomeric products.[8]

Expected Outcome

This procedure typically yields two primary isomers:

-

2-Bromo-5-methoxyphenol: (0.801 g, 49% yield)

-

This compound: (0.396 g, 24% yield)[8]

The higher yield of the 2-bromo isomer in this specific reported procedure highlights that while C4 is electronically favored, kinetic factors and specific reaction conditions can influence the final product ratio.

Caption: Fig. 2: Experimental Workflow for Bromination

Factors Influencing Regioselectivity and Yield

The choice of brominating agent and solvent system has a profound impact on the outcome of phenol halogenations. Understanding these effects is crucial for optimizing the reaction for a desired isomer.

| Parameter | Condition | Expected Outcome | Rationale / Causality |

| Solvent Polarity | Polar Protic (e.g., Water) | Favors polybromination (e.g., 2,4,6-tribromophenol).[2] | Polar solvents stabilize the charge separation in the Br-Br bond, increasing the concentration of the active electrophile and enhancing the ring's activation.[9][11] |

| Non-polar (e.g., CS₂, CHCl₃) | Favors monobromination.[2][9] | Less polarization of the Br-Br bond results in a less reactive electrophile, allowing for more controlled, selective substitution.[9] | |

| Brominating Agent | Bromine Water (Br₂/H₂O) | High reactivity, often leads to polybromination.[1][2] | The aqueous medium strongly activates the phenol ring, making it highly susceptible to multiple substitutions. |

| N-Bromosuccinimide (NBS) | Milder reaction, favors monobromination.[8][10] | NBS provides a low, steady concentration of electrophilic bromine, which enhances selectivity and reduces over-bromination.[12] | |

| pH / Acidity | Acidic Conditions (pH 3-4) | Optimal reactivity for many bromination systems.[1][13] | Acid can catalyze the generation of the active electrophile, Br⁺, from sources like KBr/KBrO₃ or NBS.[1] |

Conclusion for the Practitioner

The electrophilic bromination of 3-methoxyphenol is a nuanced reaction where the regiochemical outcome is a delicate balance of electronic directing effects, steric hindrance, and reaction conditions. The powerful ortho, para-directing nature of both the hydroxyl and methoxy groups strongly activates the C2, C4, and C6 positions. For achieving controlled monobromination, the use of a mild bromine source like N-Bromosuccinimide in a non-polar aprotic solvent such as THF is a validated and effective strategy. Purification by column chromatography is essential for separating the resulting constitutional isomers. The protocols and mechanistic principles outlined in this guide provide the research and development scientist with the foundational knowledge required to approach this synthesis with confidence and to intelligently troubleshoot and optimize conditions for specific synthetic goals.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. byjus.com [byjus.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. savemyexams.com [savemyexams.com]

- 5. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 8. Synthesis routes of this compound [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. scribd.com [scribd.com]

- 11. Khan Academy [khanacademy.org]

- 12. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Regioselective Synthesis of 4-Bromo-3-methoxyphenol

Abstract

This technical guide provides a comprehensive analysis of the regioselective synthesis of 4-Bromo-3-methoxyphenol, a key intermediate in the development of pharmaceuticals and other fine chemicals.[1][2] The inherent challenge in the synthesis of this molecule lies in controlling the regioselectivity of the bromination of 3-methoxyphenol due to the competing directing effects of the hydroxyl and methoxy substituents. This document elucidates the theoretical principles governing the reaction's regiochemistry, offers detailed, field-proven experimental protocols, and presents a comparative analysis of various synthetic strategies. It is intended to serve as a vital resource for researchers, scientists, and professionals in drug development, enabling them to navigate the complexities of this synthesis and optimize their experimental outcomes.

Introduction: The Significance of this compound and the Synthetic Challenge

This compound is a valuable building block in organic synthesis, primarily due to its trifunctional nature, which allows for a variety of subsequent chemical modifications. Its utility is particularly pronounced in the synthesis of complex molecular architectures required for active pharmaceutical ingredients (APIs).

The primary synthetic challenge in obtaining this compound is achieving high regioselectivity during the electrophilic bromination of 3-methoxyphenol. The starting material possesses two activating, ortho-, para-directing groups: a hydroxyl (-OH) group and a methoxy (-OCH₃) group.[3][4][5] Their combined influence can lead to a mixture of brominated isomers, complicating purification and reducing the overall yield of the desired product. This guide will dissect the electronic and steric factors that govern this selectivity and provide actionable strategies to maximize the formation of the 4-bromo isomer.

The Theoretical Framework: Understanding Regioselectivity in Electrophilic Aromatic Substitution

The regiochemical outcome of the bromination of 3-methoxyphenol is a direct consequence of the principles of electrophilic aromatic substitution (EAS). Both the hydroxyl and methoxy groups are strong activating groups that donate electron density to the aromatic ring through resonance, thereby increasing its nucleophilicity and reactivity towards electrophiles.[3][4]

2.1. Directing Effects of Hydroxyl and Methoxy Groups:

-

Hydroxyl Group (-OH): As a powerful activating group, the -OH group directs incoming electrophiles to the positions ortho and para to itself.[5] The resonance structures show a significant increase in electron density at these positions.

-

Methoxy Group (-OCH₃): Similar to the hydroxyl group, the -OCH₃ group is also a strong activating, ortho-, para-director.[3][4] While both are strongly activating, the hydroxyl group is generally considered a slightly stronger activator than the methoxy group.[6][7] This is attributed to the fact that the lone pair of electrons on the hydroxyl oxygen is more readily available for donation into the ring compared to the methoxy group, where hyperconjugation with the methyl group can slightly diminish this effect.[7]

2.2. Predicting the Major Product:

In 3-methoxyphenol, the positions available for substitution are C2, C4, and C6.

-

Position 2: ortho to the -OH group and ortho to the -OCH₃ group.

-

Position 4: para to the -OH group and ortho to the -OCH₃ group.

-

Position 6: ortho to the -OH group and para to the -OCH₃ group.

Considering the directing effects, all three positions are activated. However, the para position to the stronger activating group (hydroxyl) is generally favored. Furthermore, steric hindrance can play a role, making the positions flanked by two substituents (C2) less accessible to the incoming electrophile. Therefore, substitution at C4, which is para to the hydroxyl group, is often the major product.

Caption: Directing influences on the bromination of 3-methoxyphenol.

Synthetic Strategies and Experimental Protocols

Several methods have been reported for the synthesis of this compound. The choice of brominating agent and reaction conditions is critical for achieving high regioselectivity and yield.

3.1. Method 1: Bromination using N-Bromosuccinimide (NBS)

This is a widely used method due to the milder reaction conditions and easier handling of NBS compared to elemental bromine.

Protocol:

-

Reaction Setup: To a solution of 3-methoxyphenol (1.0 g, 8.055 mmol) in tetrahydrofuran (30 mL) at room temperature, add N-bromosuccinimide (1.478 g, 8.055 mmol) in several portions.[8]

-

Reaction: Stir the yellow reaction mixture at room temperature for 12 hours.[8]

-

Workup: Add 5 mL of sodium bicarbonate solution and extract the product with diethyl ether (2 x 100 mL).[8]

-

Purification: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.[8] The crude residue is then purified by flash chromatography.[8]

Rationale: The use of a non-polar aprotic solvent like THF helps to control the reactivity of the brominating agent. NBS provides a slow, constant source of electrophilic bromine, which can improve selectivity.

3.2. Method 2: Multi-step Synthesis via Protection and Directed Bromination

For applications requiring very high purity and regioselectivity, a multi-step approach involving protection of the hydroxyl group can be employed.

Protocol:

-

Protection: Protect the hydroxyl group of 4-bromoresorcinol with a suitable protecting group (e.g., tosyl chloride).[9]

-

Methylation: Methylate the remaining free hydroxyl group using a methylating agent like methyl iodide (MeI).[9]

-

Deprotection: Remove the protecting group to yield this compound.[10]

Rationale: By protecting the more activating hydroxyl group, the directing influence is simplified, leading to a more controlled bromination on the resorcinol starting material. Subsequent methylation and deprotection steps yield the desired product with high isomeric purity.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on the desired scale, purity requirements, and available resources.

| Parameter | Method 1: Direct Bromination with NBS | Method 2: Multi-step Synthesis |

| Starting Material | 3-Methoxyphenol | 4-Bromoresorcinol |

| Key Reagents | N-Bromosuccinimide, THF | TsCl, K₂CO₃, MeI, Deprotecting agent |

| Number of Steps | 1 | 3 |

| Reported Yield of 4-Bromo Isomer | ~24% (along with ~49% of the 2-bromo isomer)[8] | Potentially higher, with greater purity |

| Advantages | Simpler, one-pot reaction | High regioselectivity, high purity product |

| Disadvantages | Formation of isomeric mixtures, requires chromatographic separation | Longer reaction sequence, more reagents |

Troubleshooting and Optimization

-

Low Regioselectivity: If a significant amount of the 2-bromo isomer is formed, consider lowering the reaction temperature to increase the kinetic control of the reaction. The use of a bulkier brominating agent could also favor substitution at the less sterically hindered para-position.

-

Dibromination: The formation of dibrominated products can occur if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long. Careful control of stoichiometry is crucial.

-

Purification Challenges: The similar polarities of the bromo-isomers can make chromatographic separation difficult. Optimization of the eluent system is necessary. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.[8]

Caption: General workflow for the direct bromination of 3-methoxyphenol.

Conclusion

The regioselective synthesis of this compound is a challenging yet achievable goal. A thorough understanding of the principles of electrophilic aromatic substitution, coupled with careful selection of reagents and reaction conditions, is paramount to success. While direct bromination offers a more straightforward approach, multi-step synthetic routes can provide higher purity for demanding applications. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently approach this synthesis and obtain the desired product in good yield and purity.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. echemi.com [echemi.com]

- 8. Synthesis routes of this compound [benchchem.com]

- 9. This compound CAS#: 102127-34-4 [m.chemicalbook.com]

- 10. scribd.com [scribd.com]

An In-depth Technical Guide to the Structural Characterization of 4-Bromo-3-methoxyphenol

Preamble: The Imperative for Unambiguous Characterization

In the landscape of drug discovery and fine chemical synthesis, 4-Bromo-3-methoxyphenol serves as a valuable substituted phenol building block. Its specific substitution pattern—a bromine atom para to the hydroxyl group and a methoxy group meta to it—offers distinct electronic and steric properties crucial for subsequent molecular elaboration. However, the synthesis of this compound, often via electrophilic bromination of 3-methoxyphenol, can yield a mixture of isomers.[1] Therefore, a rigorous and multi-faceted analytical approach is not merely procedural but fundamental to guaranteeing the material's identity, purity, and suitability for its intended application.

This guide provides a comprehensive framework for the structural elucidation of this compound, grounded in field-proven spectroscopic techniques. We will move beyond rote procedural descriptions to explore the causal reasoning behind methodological choices, ensuring a self-validating and robust characterization workflow.

Foundational Properties and Molecular Identity

Before delving into spectroscopic analysis, it is essential to establish the compound's basic physical and chemical identifiers. This data serves as the initial checkpoint for sample verification.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 102127-34-4 | Thermo Scientific[3] |

| Molecular Formula | C₇H₇BrO₂ | PubChem[2] |

| Molecular Weight | 203.03 g/mol | PubChem[2] |

| Exact Mass | 201.96294 Da | PubChem[2] |

| Melting Point | 75-81 °C | Thermo Scientific[3] |

| Appearance | Off-white to light brown solid | N/A |

The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable for confirming the substitution pattern on the benzene ring.

Proton (¹H) NMR Spectroscopy: Mapping the Hydrogen Framework

Expertise & Experience: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for moderately polar organics and its single, well-defined solvent peak.[4] Tetramethylsilane (TMS) is used as the internal standard (δ = 0.00 ppm) for universal referencing.[4]

Trustworthiness: A 400 MHz or higher field spectrometer is recommended to achieve baseline resolution of the aromatic multiplets, ensuring accurate coupling constant (J-value) determination, which is key to assigning proton positions.

Step-by-Step Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve ~5-10 mg of the purified this compound in ~0.6 mL of CDCl₃.

-

Transfer: Filter the solution into a clean, dry 5 mm NMR tube.

-

Instrumentation: Record the spectrum on a 400 MHz NMR spectrometer.

-

Acquisition: Acquire data over a spectral width of at least 12 ppm. Standard parameters for pulse angle (30-45°), relaxation delay (1-2 s), and number of scans (8-16) are typically sufficient.

-

Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) and perform Fourier transformation. Phase and baseline correct the spectrum, and integrate all signals. Reference the spectrum to the TMS signal at 0.00 ppm.

Data Interpretation and Expected Results

The ¹H NMR spectrum provides a unique fingerprint based on chemical shifts, integration, and signal splitting.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H-5 | 7.34 | Doublet (d) | ~8.5 Hz | 1H | This proton is ortho to the bromine atom, which is deshielding. It exhibits ortho-coupling to H-6.[4] |

| H-2 | 6.60 | Doublet (d) | ~2.9 Hz | 1H | This proton is ortho to the hydroxyl group and meta to the bromine. It shows meta-coupling to H-6.[4] |

| H-6 | 6.42 | Doublet of Doublets (dd) | ~8.5 Hz, ~2.9 Hz | 1H | This proton is coupled to both H-5 (ortho) and H-2 (meta), resulting in a characteristic dd pattern.[4] |

| -OH | 5.49 | Singlet (s) | N/A | 1H | The phenolic proton is typically a broad or sharp singlet; its chemical shift is concentration and temperature-dependent.[4] |

| -OCH₃ | 3.77 | Singlet (s) | N/A | 3H | The three equivalent methoxy protons appear as a sharp singlet with no coupling.[4] |

Carbon-13 (¹³C) NMR Spectroscopy: The Carbon Skeleton

Expertise & Experience: ¹³C NMR is run with complete proton decoupling to simplify the spectrum, yielding a single peak for each unique carbon atom.[4] The CDCl₃ solvent peak at δ = 77.23 ppm serves as a convenient internal reference.[4]

Step-by-Step Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-50 mg) may be required for faster acquisition due to the low natural abundance of ¹³C.

-

Instrumentation: Record the spectrum on the same 400 MHz spectrometer (operating at ~100 MHz for ¹³C).

-

Acquisition: Utilize a standard proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is necessary. A longer relaxation delay (2-5 s) and a significantly higher number of scans (e.g., 512-2048) are required.

-

Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to the central peak of the CDCl₃ triplet at 77.23 ppm.

Data Interpretation and Expected Results

The molecule has 7 unique carbon atoms, and thus 7 distinct signals are expected.

| Carbon Assignment | Expected δ (ppm) | Rationale |

| C-3 (-OCH₃) | 156.76 | Aromatic carbon directly attached to the electron-donating methoxy group, highly deshielded.[4] |

| C-1 (-OH) | 156.13 | Aromatic carbon attached to the hydroxyl group, also strongly deshielded.[4] |

| C-5 | 133.36 | Aromatic carbon (CH) ortho to the bromine atom.[4] |

| C-6 | 108.51 | Aromatic carbon (CH) ortho to the methoxy group.[4] |

| C-2 | 102.27 | Aromatic carbon (CH) ortho to the hydroxyl group.[4] |

| C-4 (-Br) | 100.46 | Aromatic carbon directly attached to bromine. The "heavy atom effect" of bromine shifts this signal upfield relative to what might be expected based on electronegativity alone.[4] |

| -OCH₃ | 56.19 | The sp³ hybridized methoxy carbon, appearing in the typical aliphatic region.[4] |

Orthogonal Verification: Mass Spectrometry and IR Spectroscopy

While NMR provides the structural skeleton, mass spectrometry confirms the molecular weight and elemental composition, and infrared spectroscopy verifies the presence of key functional groups.

Mass Spectrometry (MS): Confirming Molecular Weight

Expertise & Experience: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like phenols, often yielding a strong signal for the molecular ion or a related adduct.[4] The most critical insight from MS for this compound is the isotopic signature of bromine.

Trustworthiness: Natural bromine exists as two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. Therefore, any mass spectrum of a monobrominated compound must display two peaks of almost equal intensity separated by 2 m/z units (the M+ and M+2 peaks). This is a non-negotiable validation checkpoint.

Expected Results

-

Molecular Ion (M⁺): A pair of peaks at m/z ≈ 202 (for C₇H₇⁷⁹BrO₂) and m/z ≈ 204 (for C₇H₇⁸¹BrO₂) in an approximate 1:1 intensity ratio. This pattern is definitive for a single bromine atom in the molecule.[5]

-

High-Resolution MS (HRMS): Would provide the exact mass (e.g., 201.9629), allowing for unambiguous confirmation of the molecular formula C₇H₇BrO₂.[2][4]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid and cost-effective method to confirm the presence of the hydroxyl and ether functional groups and the aromatic ring.

Expected Absorption Bands

-

~3550-3200 cm⁻¹ (broad): O-H stretch of the phenolic hydroxyl group. The broadness is due to hydrogen bonding.

-

~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretching.

-

~1600-1450 cm⁻¹ (multiple sharp bands): C=C stretching vibrations within the aromatic ring.

-

~1250-1200 cm⁻¹ (strong): Asymmetric C-O-C stretch of the aryl ether (methoxy group).

-

~1050-1000 cm⁻¹ (strong): Symmetric C-O-C stretch of the aryl ether.

-

~600-500 cm⁻¹: C-Br stretching vibration.

Integrated Analytical Workflow

No single technique is sufficient. A logical, multi-step workflow ensures the highest level of confidence in the structural assignment. This workflow integrates purification, preliminary checks, and definitive spectroscopic analysis.

Caption: Integrated workflow for the synthesis and structural validation of this compound.

Conclusion

The structural characterization of this compound is a clear-cut process when a systematic and multi-technique approach is employed. The unambiguous assignment relies on the combined power of NMR spectroscopy to define the precise atomic connectivity, mass spectrometry to confirm the molecular formula and the presence of bromine, and IR spectroscopy to verify functional groups. By following the integrated workflow described, researchers and drug development professionals can ensure the identity and quality of this important chemical intermediate with the highest degree of scientific certainty.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. This compound | C7H7BrO2 | CID 347955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. 4-Bromo-2-methoxyphenol | C7H7BrO2 | CID 262234 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-3-methoxyphenol: Sourcing, Synthesis, and Application

For the discerning researcher and drug development professional, the selection of chemical intermediates is a critical decision point that dictates the trajectory of a research program. 4-Bromo-3-methoxyphenol (CAS No. 102127-34-4) has emerged as a valuable and versatile building block in organic synthesis. Its unique substitution pattern—a phenol hydroxyl group, a methoxy ether, and a reactive bromine atom—provides multiple avenues for molecular elaboration, making it an important precursor in the synthesis of pharmaceuticals and agrochemicals.

This guide provides a comprehensive technical overview of this compound, moving beyond a simple cataloging of facts to explain the causality behind its utility. We will delve into its commercial availability, established synthesis protocols, key applications, and essential safety considerations, offering field-proven insights for its effective use in a laboratory and developmental setting.

Commercial Availability and Sourcing

This compound is readily available from a variety of major chemical suppliers, ensuring a stable supply chain for both research and development scales. The global production is estimated to be between 800 and 1,000 metric tons annually, with the majority of manufacturing concentrated in China and India[1]. This widespread availability makes it an accessible choice for laboratory-scale research and industrial production.

The market is primarily driven by its use as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), especially for antifungal and anti-inflammatory drugs, as well as certain herbicides and insecticides[1].

Table 1: Key Commercial Suppliers for this compound

| Supplier | Typical Purity | Product Link |

| Sigma-Aldrich (Merck) | 97% | --INVALID-LINK-- |

| Thermo Scientific (Alfa Aesar) | 95% | --INVALID-LINK-- |

| Chem-Impex | ≥ 97% (GC) | --INVALID-LINK-- |

| Chemsrc | 97.0% | --INVALID-LINK-- |

Note: Availability and pricing are subject to change. Please consult the supplier's website for the most current information.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis. These parameters are critical for stoichiometric calculations, solvent selection, and purification strategies.

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇BrO₂ | [2][3] |

| Molecular Weight | 203.03 g/mol | [2][4][3] |

| Appearance | White to off-white solid/crystalline powder | [4] |

| Melting Point | 75-82 °C | [2] |

| Boiling Point | 279.3 ± 20.0 °C at 760 mmHg | [2][5] |

| Density | ~1.6 g/cm³ | [2][5] |

| pKa | 9.02 ± 0.18 (Predicted) | [5] |

| LogP | 2.32 | [2] |

Synthesis Protocol: Electrophilic Bromination of 3-Methoxyphenol

While commercially available, laboratory-scale synthesis of this compound is often required for custom applications or when exploring derivative chemistries. The most common and reliable method involves the electrophilic aromatic substitution of 3-methoxyphenol using N-Bromosuccinimide (NBS). The hydroxyl and methoxy groups are ortho-, para-directing activators. The 4-position (para to the hydroxyl and ortho to the methoxy) is sterically accessible and electronically favorable for bromination.

Experimental Protocol

This protocol is adapted from established procedures and represents a self-validating system for achieving the desired product.[6]

Reagents:

-

3-Methoxyphenol (1.0 eq.)

-

N-Bromosuccinimide (NBS) (1.0 eq.)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask under ambient atmosphere, dissolve 3-methoxyphenol (e.g., 1 g, 8.055 mmol) in anhydrous tetrahydrofuran (30 mL).

-

Reagent Addition: To the stirred solution at room temperature, add N-Bromosuccinimide (1.478 g, 8.055 mmol) in several portions. The addition of NBS initiates the electrophilic bromination; portion-wise addition helps control the reaction exotherm. The reaction mixture will typically turn yellow.

-

Reaction Monitoring: Stir the mixture at room temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Workup - Quenching: Upon completion, add saturated sodium bicarbonate solution (5 mL) to quench any remaining acidic byproducts.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 100 mL). The organic layers are combined.

-

Workup - Washing: Wash the combined organic layers with brine (1 x 20 mL) to remove residual water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: The crude residue, which contains a mixture of isomers, is purified by flash column chromatography on silica gel. Eluting with a gradient of 10-30% ethyl acetate in hexanes typically yields 2-bromo-5-methoxyphenol and the desired this compound.[6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

The utility of this compound stems from the orthogonal reactivity of its functional groups. The phenolic hydroxyl allows for O-alkylation and esterification, while the bromine atom is a prime handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions.

-

Cross-Coupling Reactions: The aryl bromide moiety is an excellent substrate for palladium-catalyzed reactions like Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation), as well as copper-catalyzed Ullmann condensations (C-O bond formation)[7]. These reactions are foundational in modern medicinal chemistry for constructing complex molecular scaffolds.

-

Intermediate for Bioactive Molecules: Its structure serves as a key precursor for more complex molecules. While isomers like 4-bromo-2-methoxyphenol are noted in specific synthetic routes, the general class of brominated methoxyphenols is highly valued for its versatility in building scaffolds for kinase inhibitors and other targeted therapeutics[7].

-

Agrochemical Synthesis: Beyond pharmaceuticals, it is a building block for certain herbicides and insecticides, where the specific substitution pattern contributes to the final molecule's biological activity[1].

Logical Relationship: Structure to Application

Caption: Reactivity of functional groups and their synthetic applications.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. This compound is classified with several hazards that necessitate careful handling.

GHS Hazard Information: [3]

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Handling and PPE:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.

-

Handling Precautions: Avoid dust formation. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, well-ventilated place at room temperature.[5]

Conclusion

This compound is a cornerstone intermediate for the modern synthetic chemist. Its ready commercial availability from multiple reliable vendors removes barriers to its incorporation into research and development workflows. The well-documented and robust synthesis protocols provide a practical route for its preparation in the lab. Most importantly, its trifunctional nature provides a rich platform for generating molecular diversity, making it an indispensable tool in the quest for novel pharmaceuticals and other high-value chemical products. By understanding its properties, synthesis, and safe handling, researchers can effectively leverage this compound to achieve their synthetic goals and drive innovation.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | CAS#:102127-34-4 | Chemsrc [chemsrc.com]

- 3. This compound | C7H7BrO2 | CID 347955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 97 102127-34-4 [sigmaaldrich.com]

- 5. This compound CAS#: 102127-34-4 [m.chemicalbook.com]

- 6. Synthesis routes of this compound [benchchem.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Suzuki-Miyaura coupling reaction with 4-Bromo-3-methoxyphenol

An Application Guide to the Suzuki-Miyaura Coupling of 4-Bromo-3-methoxyphenol

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Suzuki-Miyaura coupling using this compound as an aryl halide substrate. This particular substrate is of interest due to its bifunctional nature, possessing both a reactive aryl bromide handle for coupling and a phenolic hydroxyl group that can serve as a point for further derivatization or influence the electronic properties of the molecule. We delve into the mechanistic underpinnings of the reaction, offer a detailed and validated experimental protocol, and provide insights into troubleshooting and optimization.

Introduction: The Strategic Importance of Biaryl Synthesis

The biaryl motif is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and advanced organic materials.[3][4] The palladium-catalyzed Suzuki-Miyaura reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, stands as one of the most powerful methods for constructing these linkages.[1] Its advantages include mild reaction conditions, the use of commercially available and relatively non-toxic organoboron reagents, and broad functional group compatibility.[5][6]

This compound presents a unique set of opportunities and challenges. The electron-donating methoxy and hydroxyl groups can influence the reactivity of the aryl bromide. Furthermore, the acidic proton of the phenol requires careful consideration when selecting the base, as it can compete with the primary function of activating the boronic acid partner. This guide provides the necessary framework to navigate these subtleties and achieve high-yielding, clean conversions.

The Catalytic Heart of the Reaction: Mechanism and Key Parameters

The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle involving a palladium catalyst. The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]

The Suzuki-Miyaura Catalytic Cycle

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. The reactivity order for halides is typically I > Br > Cl.[4] Aryl bromides represent a good balance of reactivity and stability.

-

Transmetalation: This is often the rate-determining step. The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species.[7][10]

-

Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][9]

Critical Parameter Selection

The success of coupling this compound is critically dependent on the judicious choice of the following components:

-

Palladium Catalyst/Ligand: While Pd(PPh₃)₄ can be used directly, a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand is more common and often more active.[8] Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are highly effective as they promote both the oxidative addition and reductive elimination steps and stabilize the palladium center.[5]

-

Base: The choice of base is paramount. It must be strong enough to facilitate the formation of the reactive boronate species but not so harsh as to cause unwanted side reactions with the phenol. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices.[1][10] They are effective, generally soluble in the aqueous phase of a biphasic system, and compatible with the phenolic group.

-

Solvent: A biphasic solvent system is often employed.[1] An organic solvent like 1,4-dioxane, toluene, or tetrahydrofuran (THF) dissolves the organic substrates and the catalyst, while an aqueous phase dissolves the inorganic base.[7][9] This combination facilitates the interaction of all components at the phase interface.

-

Organoboron Reagent: Arylboronic acids are common, but they can be susceptible to decomposition via protodeboronation, especially under heated, aqueous conditions.[7] Using more stable boronic esters, such as pinacol esters (Ar-B(pin)), can mitigate this issue and often leads to more reproducible results.[7]

Validated Experimental Protocol

This section provides a detailed, step-by-step procedure for the Suzuki-Miyaura coupling of this compound with a representative partner, phenylboronic acid.

Materials and Equipment

| Reagent/Material | Grade | Supplier (Example) |

| This compound | ≥98% | Sigma-Aldrich |

| Phenylboronic Acid | ≥97% | Combi-Blocks |

| Palladium(II) Acetate (Pd(OAc)₂) | 98% | Strem Chemicals |

| SPhos (Ligand) | ≥98% | Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |

| 1,4-Dioxane | Anhydrous | Acros Organics |

| Deionized Water | - | - |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR |

| Brine (Saturated NaCl) | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | - |

| Silica Gel | 230-400 mesh | - |

| Schlenk flask, magnetic stir bars, condenser, septa, needles, TLC plates |

Safety Considerations

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.

-

Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. All steps should be performed under an inert atmosphere (Nitrogen or Argon).[11]

-

Reagent Handling: Palladium compounds are toxic and should be handled with care in a fume hood. 1,4-Dioxane is a peroxide-former and a suspected carcinogen.

-

Thermal Hazards: Suzuki reactions can be exothermic. For larger-scale reactions, proper temperature control and monitoring are essential to prevent thermal runaway.[12][13]

Reaction Setup and Workflow

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Procedure

Representative Reaction Stoichiometry:

| Component | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |

| This compound | 203.04 | 203 | 1.0 | 1.0 |

| Phenylboronic Acid | 121.93 | 146 | 1.2 | 1.2 |

| Pd(OAc)₂ | 224.50 | 4.5 | 0.02 | 0.02 (2 mol%) |

| SPhos | 410.48 | 16.4 | 0.04 | 0.04 (4 mol%) |

| K₂CO₃ | 138.21 | 276 | 2.0 | 2.0 |

| 1,4-Dioxane | - | 4 mL | - | - |

| Deionized Water | - | 1 mL | - | - |

-

Catalyst Pre-mixing (Optional but Recommended): In a small vial, briefly stir the Pd(OAc)₂ and SPhos ligand in ~0.5 mL of the dioxane for 5-10 minutes. This pre-formation of the active catalyst can improve consistency.

-

Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (203 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

-

Inerting the Flask: Seal the flask with a septum, and cycle between vacuum and backfilling with nitrogen or argon three times to ensure an inert atmosphere.

-

Solvent and Catalyst Addition: Add the 1,4-dioxane (3.5 mL) and deionized water (1.0 mL) via syringe. The water should be degassed beforehand by bubbling nitrogen through it for 15-20 minutes. Add the pre-mixed catalyst solution via syringe.

-

Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) or by taking small aliquots for LC-MS analysis.[14][15] The reaction is typically complete within 4-12 hours.

-

Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.[3]

-

Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[16]

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution starting from 95:5 Hexanes:Ethyl Acetate is a good starting point to isolate the desired biaryl product.[17]

-

Characterization: Combine the pure fractions, concentrate the solvent, and dry the final product under high vacuum. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently strong or soluble base.3. Water content too low/high. | 1. Ensure a thoroughly inert atmosphere. Use fresh catalyst/ligand. Consider a more robust pre-catalyst.2. Switch to a stronger base like K₃PO₄. Ensure vigorous stirring for biphasic reactions.3. Re-optimize the organic/water solvent ratio. |

| Protodeboronation | Decomposition of the boronic acid. | Use the corresponding boronic acid pinacol ester instead. Ensure the reaction is not heated for an unnecessarily long time. |

| Homocoupling | Coupling of two boronic acid molecules. | Caused by oxygen in the system.[7] Improve degassing of solvents and ensure a robust inert atmosphere throughout the reaction. |

| Difficult Purification | Product co-elutes with byproducts. | Adjust the polarity of the column chromatography eluent. If phosphine oxide byproducts are an issue, alternative purification methods may be needed. |

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective transformation for the synthesis of functionalized biaryl compounds. By carefully selecting a robust palladium/ligand system, an appropriate base such as K₂CO₃, and a suitable biphasic solvent system, high yields of the desired product can be reliably achieved. The protocol detailed herein serves as a validated starting point for researchers, providing the foundational knowledge to not only execute this specific reaction but also to rationally troubleshoot and adapt the methodology for other complex substrates encountered in drug discovery and materials science.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. benchchem.com [benchchem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. vapourtec.com [vapourtec.com]

- 15. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

Application Notes and Protocols for the Etherification of 4-Bromo-3-methoxyphenol in Drug Synthesis

Introduction: The Strategic Importance of 4-Bromo-3-methoxyphenol Ethers in Medicinal Chemistry

This compound, a substituted guaiacol derivative, is a versatile building block in the synthesis of complex organic molecules. Its unique arrangement of a phenolic hydroxyl, a methoxy group, and a bromine atom on an aromatic ring offers multiple points for chemical modification, making it a valuable precursor in the development of novel therapeutic agents. The etherification of the phenolic hydroxyl group is a critical transformation, as the resulting aryl ethers are key structural motifs in a wide array of biologically active compounds.

Derivatives of bromophenols and guaiacol have demonstrated a broad spectrum of pharmacological activities, including antioxidant, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] For instance, synthetic guaiacol derivatives have shown potential as myeloperoxidase inhibitors, targeting cardiovascular diseases.[4] The ether linkage not only modifies the parent molecule's polarity and pharmacokinetic profile but can also be a crucial part of the pharmacophore, directly interacting with biological targets. This guide provides detailed protocols for the etherification of this compound, focusing on two robust and widely applicable methods: the Williamson Ether Synthesis and the Mitsunobu Reaction. The causality behind experimental choices and self-validating systems for protocol integrity are emphasized to empower researchers in their drug discovery endeavors.

Core Etherification Strategies: A Comparative Overview

The choice of etherification method depends on several factors, including the nature of the alkylating agent, the desired stereochemistry, and the overall complexity of the substrate. Below is a comparative summary of the two primary methods discussed in this guide.

| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction |

| Reaction Type | SN2 | Redox-coupled SN2 |

| Key Reagents | Base (e.g., K2CO3, NaH), Alkyl Halide | Triphenylphosphine (PPh3), Azodicarboxylate (DEAD/DIAD) |

| Substrate Scope | Best with primary alkyl halides | Works well with primary and secondary alcohols |

| Stereochemistry | Inversion at the alkyl halide center | Inversion at the alcohol center |

| Key Advantages | Cost-effective, simple procedure | Mild conditions, broad substrate scope |

| Potential Drawbacks | Can require harsh bases, elimination side reactions | Stoichiometric byproducts can complicate purification |

Diagram: General Etherification Workflow

The following diagram illustrates the general workflow for the synthesis of 4-Bromo-3-methoxyphenyl ethers, from starting material to purified product.

Caption: General workflow for the synthesis and purification of 4-Bromo-3-methoxyphenyl ethers.

Protocol 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for preparing ethers via an SN2 reaction between a deprotonated phenol (phenoxide) and an alkyl halide.[5] The choice of base and solvent is crucial for achieving high yields and minimizing side reactions, such as elimination with secondary alkyl halides.

Mechanism of Williamson Ether Synthesis

The reaction proceeds in two main steps: deprotonation of the phenol followed by nucleophilic attack of the resulting phenoxide on the alkyl halide.

Caption: Mechanism of the Williamson Ether Synthesis.

Detailed Experimental Protocol: Synthesis of 4-Bromo-1-(benzyloxy)-2-methoxybenzene

This protocol describes the synthesis of the benzyl ether of this compound.

Materials:

-

This compound

-

Potassium carbonate (K2CO3), anhydrous

-

Benzyl bromide

-

Acetone or Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate

Procedure:

-